molecular formula C10H9Cl2NO B1659206 3,5-Dichloro-N-cyclopropylbenzamide CAS No. 63887-16-1

3,5-Dichloro-N-cyclopropylbenzamide

Cat. No.: B1659206
CAS No.: 63887-16-1
M. Wt: 230.09 g/mol
InChI Key: MUVOQLLEVCPYHN-UHFFFAOYSA-N
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Description

3,5-Dichloro-N-cyclopropylbenzamide (molecular formula: C₁₀H₉Cl₂NO, monoisotopic mass: 229.006 Da) is a benzamide derivative featuring two chlorine substituents at the 3- and 5-positions of the aromatic ring and a cyclopropyl group attached to the amide nitrogen. This compound lacks a functional amino group on the benzamide core, distinguishing it from several analogs (e.g., 2- or 4-amino-substituted derivatives). Limited literature or patent data exist for this compound, suggesting it may serve as a precursor or intermediate in specialized syntheses .

Properties

CAS No.

63887-16-1

Molecular Formula

C10H9Cl2NO

Molecular Weight

230.09 g/mol

IUPAC Name

3,5-dichloro-N-cyclopropylbenzamide

InChI

InChI=1S/C10H9Cl2NO/c11-7-3-6(4-8(12)5-7)10(14)13-9-1-2-9/h3-5,9H,1-2H2,(H,13,14)

InChI Key

MUVOQLLEVCPYHN-UHFFFAOYSA-N

SMILES

C1CC1NC(=O)C2=CC(=CC(=C2)Cl)Cl

Canonical SMILES

C1CC1NC(=O)C2=CC(=CC(=C2)Cl)Cl

Other CAS No.

63887-16-1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide, N-cyclopropyl-3,5-dichloro- typically involves the reaction of 3,5-dichlorobenzoyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of benzamide, N-cyclopropyl-3,5-dichloro- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-N-cyclopropylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The cyclopropyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or methanol, and catalysts like palladium on carbon (Pd/C).

    Reduction: Reducing agents like LiAlH4, solvents like ether or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like KMnO4, solvents like water or acetone.

Major Products Formed

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Reduction: N-cyclopropyl-3,5-dichloroaniline.

    Oxidation: 3,5-dichlorobenzoic acid.

Scientific Research Applications

3,5-Dichloro-N-cyclopropylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzamide, N-cyclopropyl-3,5-dichloro- involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties. The exact molecular pathways and targets are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between 3,5-Dichloro-N-cyclopropylbenzamide and its analogs:

Compound Name Molecular Formula Substituents (Benzamide) N-Substituent Molecular Weight (Da) Key Characteristics
3,5-Dichloro-N-cyclopropylbenzamide C₁₀H₉Cl₂NO 3,5-Cl Cyclopropyl 229.006 No amino group; low polarity
2-Amino-3,5-dichloro-N-cyclopropylbenzamide C₁₀H₁₀Cl₂N₂O 2-NH₂, 3,5-Cl Cyclopropyl 245.024 (M+H) Enhanced polarity (NH₂); CCS: 145.9 Ų
4-Amino-3,5-dichloro-N-cyclopropylbenzamide C₁₀H₁₀Cl₂N₂O 4-NH₂, 3,5-Cl Cyclopropyl - Commercially available (NLT 95% purity)
2-Amino-3,5-dichloro-N-propylbenzamide C₁₀H₁₂Cl₂N₂O 2-NH₂, 3,5-Cl Propyl - Flexible N-alkyl chain; synthetic intermediate
3,5-Dichloro-N-(chlorodimethylpropenyl)benzamide C₁₂H₁₂Cl₃NO 3,5-Cl Chlorodimethylpropenyl ~300.59 Bulky substituent; increased lipophilicity
3,5-Di-tert-butyl-N-cyclohexylbenzamide C₂₁H₃₃NO 3,5-tBu Cyclohexyl 315.493 High steric bulk; low solubility

Functional Group Impact

  • Amino Substitution: The presence of an amino group (e.g., 2- or 4-amino derivatives) introduces hydrogen-bonding capability, enhancing aqueous solubility and reactivity compared to the non-amino target compound. For instance, 2-amino-3,5-dichloro-N-cyclopropylbenzamide exhibits a collision cross-section (CCS) of 145.9 Ų for its [M+H]+ adduct, indicative of its compact yet polar structure .
  • Propyl: A flexible alkyl chain that may increase membrane permeability but reduce target specificity. Chlorodimethylpropenyl: Adds steric bulk and lipophilicity, likely influencing binding affinity in agrochemical applications .

Commercial and Research Relevance

  • 4-Amino-3,5-dichloro-N-cyclopropylbenzamide is widely available from suppliers (e.g., BOC Sciences, ChemExper) at ≥95% purity, underscoring its utility in industrial or medicinal chemistry .
  • 3,5-Dichloro-N-cyclopropylbenzamide lacks commercial or research prominence, suggesting its role may be niche or exploratory.

Physical and Spectral Properties

  • Collision Cross-Section (CCS): Amino-substituted analogs like 2-amino-3,5-dichloro-N-cyclopropylbenzamide have well-documented CCS values (e.g., 160.0 Ų for [M+Na]+), aiding in mass spectrometry-based identification . No such data exist for the target compound.

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